molecular formula C6H5FN2O2 B1294353 3-Fluoro-5-nitroaniline CAS No. 2369-12-2

3-Fluoro-5-nitroaniline

Cat. No.: B1294353
CAS No.: 2369-12-2
M. Wt: 156.11 g/mol
InChI Key: OPMFAZASMJCCOQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitroaniline (CAS 2369-12-2, C₆H₅FN₂O₂) is a halogenated nitroaniline derivative featuring a benzene ring substituted with a fluorine atom at position 3 and a nitro group (-NO₂) at position 5 (meta to the amino group) . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing. Its electron-withdrawing substituents (fluoro and nitro groups) significantly influence its electronic properties, reducing the nucleophilicity of the aromatic ring and directing reactivity in subsequent synthetic transformations .

Properties

IUPAC Name

3-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMFAZASMJCCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178353
Record name 3-Fluoro-5-nitroaniline
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-12-2
Record name 3-Fluoro-5-nitrobenzenamine
Source CAS Common Chemistry
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Record name 3-Fluoro-5-nitroaniline
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Record name 3-Fluoro-5-nitroaniline
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Record name 3-fluoro-5-nitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitroaniline typically involves a multi-step process starting from anilineThe reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products:

    Reduction: 3-Fluoro-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitroaniline primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural analogues of 3-Fluoro-5-nitroaniline, highlighting differences in substituents, molecular weights, and applications:

Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties
This compound 2369-12-2 C₆H₅FN₂O₂ -F (3), -NO₂ (5) 156.11 Pharmaceutical intermediates
3-Nitro-5-(trifluoromethyl)aniline 401-94-5 C₇H₅F₃N₂O₂ -CF₃ (5), -NO₂ (3) 206.12 Agrochemical synthesis
2-Fluoro-5-(trifluoromethyl)aniline 535-52-4 C₇H₅F₄N -F (2), -CF₃ (5) 179.11 Fluorinated polymer precursors
4-Fluoro-2-nitroaniline 364-78-3 C₆H₅FN₂O₂ -F (4), -NO₂ (2) 156.11 Dye intermediates
5-Chloro-2-nitro-4-(trifluoromethyl)aniline 35375-74-7 C₇H₄ClF₃N₂O₂ -Cl (5), -NO₂ (2), -CF₃ (4) 240.57 Herbicide development
3-Fluoro-4-nitroaniline 364-76-1 C₆H₅FN₂O₂ -F (3), -NO₂ (4) 156.11 Spectroscopic studies

Physicochemical Properties

  • Melting Points :

    • 4-Fluoro-2-nitroaniline: 92.5–95°C
    • 4-Fluoro-3-nitroaniline: 96–98°C
    • 3-Nitro-5-(trifluoromethyl)aniline: Higher melting point (unreported in evidence) due to the bulky -CF₃ group enhancing crystal lattice stability .
    • This compound: Expected to have a lower melting point than nitro-CF₃ analogues due to smaller substituent size.
  • Electronic Effects: The -CF₃ group in 3-Nitro-5-(trifluoromethyl)aniline is strongly electron-withdrawing, further deactivating the aromatic ring compared to -F in this compound . In 2-Fluoro-5-(trifluoromethyl)aniline, the ortho-fluoro substituent induces steric hindrance, reducing reactivity at the amino group .

Biological Activity

3-Fluoro-5-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C6H5FN2O2
  • Molecular Weight : 156.11 g/mol
  • CAS Number : 2369-12-2

This compound belongs to the nitroaniline family, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Nitroanilines interact with various enzymes and proteins, potentially inhibiting their functions, which can lead to antimicrobial and anticancer effects.
  • Nucleophilic Substitution and Reduction : The compound undergoes nucleophilic substitution and reduction reactions, contributing to its reactivity and biological effects.
  • Oxidative Stress Induction : It may induce oxidative stress in cells, leading to cytotoxicity, which is a common mechanism for anticancer agents.

Pharmacokinetics

Research indicates that this compound has high gastrointestinal absorption and can permeate the blood-brain barrier. This property is significant for its potential use in treating central nervous system disorders. The compound's stability and reactivity can be influenced by environmental factors such as light, temperature, and pH.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been investigated for its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans12.5

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies indicate that it exhibits cytotoxic effects against cancer cells:

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)30

The IC50 values demonstrate that the compound effectively inhibits cell proliferation in these cancer types, indicating its potential as an anticancer therapeutic agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several nitroanilines, including this compound. The findings revealed that this compound significantly inhibited the growth of Staphylococcus aureus with an MIC of 25 µg/mL. The study concluded that structural modifications in nitroanilines could enhance their antimicrobial properties.

Evaluation of Cytotoxic Effects

Another research project focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through oxidative stress mechanisms, confirming its potential as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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